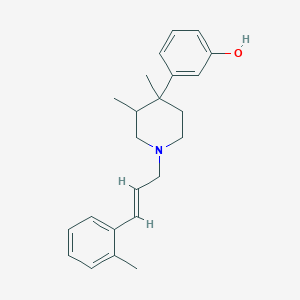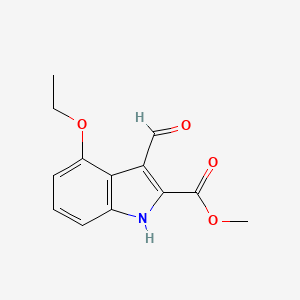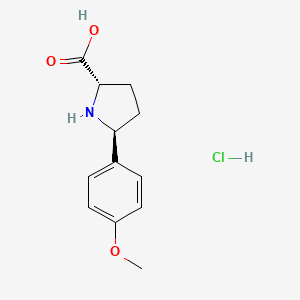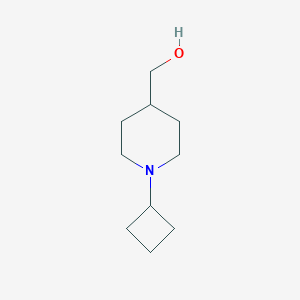
(1-Cyclobutylpiperidin-4-yl)methanol
Übersicht
Beschreibung
“(1-Cyclobutylpiperidin-4-yl)methanol” is a chemical compound with the molecular formula C10H19NO and a molecular weight of 169.26 . It is used in pharmaceutical testing .
Synthesis Analysis
Piperidine derivatives, such as “(1-Cyclobutylpiperidin-4-yl)methanol”, are important synthetic fragments for designing drugs . A series of novel diphenyl (piperidin-4-yl)methanol derivatives were synthesized and characterized by 1 H NMR, LC/MS, FTIR, and elemental analyses .Molecular Structure Analysis
The molecular structure of “(1-Cyclobutylpiperidin-4-yl)methanol” consists of a cyclobutyl group attached to the 4-position of a piperidine ring, with a methanol group attached to the nitrogen of the piperidine ring .Chemical Reactions Analysis
While specific chemical reactions involving “(1-Cyclobutylpiperidin-4-yl)methanol” are not detailed in the search results, piperidine derivatives are known to undergo a variety of intra- and intermolecular reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of “(1-Cyclobutylpiperidin-4-yl)methanol” include its molecular formula (C10H19NO), molecular weight (169.26), and its use in pharmaceutical testing .Wissenschaftliche Forschungsanwendungen
Comprehensive Analysis of “(1-Cyclobutylpiperidin-4-yl)methanol” Applications
Synthesis of Piperidine Derivatives: Piperidine derivatives are crucial in medicinal chemistry due to their presence in various pharmaceuticals. The compound “(1-Cyclobutylpiperidin-4-yl)methanol” can be used as a starting material or intermediate in the synthesis of these derivatives. Recent advances have highlighted various intra- and intermolecular reactions that lead to the formation of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Pharmacological Research: In pharmacology, piperidine and its derivatives play a significant role. They are found in more than twenty classes of pharmaceuticals, including alkaloids. The compound could be utilized in the discovery and biological evaluation of potential drugs containing the piperidine moiety .
Antiproliferative Agents: New diphenyl (piperidine-4-yl) methanol derivatives have been synthesized and evaluated for their antiproliferative activity against various cancer cell lines. This suggests that “(1-Cyclobutylpiperidin-4-yl)methanol” could serve as a precursor in developing cytotoxic agents against cancers such as HT-29, HeLa, MCF-7, and HepG2 .
Safety Data Sheet (SDS) Management: The safety data sheets (SDS) of chemicals like “(1-Cyclobutylpiperidin-4-yl)methanol” are essential for managing safety in research and industrial environments. These documents provide critical information on handling, storage, and emergency measures related to chemical substances .
Organic Chemistry Education: As an example of a piperidine derivative, “(1-Cyclobutylpiperidin-4-yl)methanol” can be used in educational settings to teach students about the synthesis and properties of heterocyclic compounds. It serves as a practical example of concepts such as cyclization and functionalization.
Chemical Block for Drug Construction: The piperidine cycle is a common structure in the pharmaceutical industry. “(1-Cyclobutylpiperidin-4-yl)methanol” can be used as a synthetic block for constructing drugs, providing a hands-on application for research in drug development .
Development of Fast and Cost-Effective Synthesis Methods: The demand for substituted piperidines in the pharmaceutical industry drives the need for fast and cost-effective synthesis methods. “(1-Cyclobutylpiperidin-4-yl)methanol” could be a substrate in developing such methods, contributing to more efficient drug production processes .
Biological Activity Research: The biological activity of piperidine derivatives is a field of intense study. “(1-Cyclobutylpiperidin-4-yl)methanol” can be used in research to explore multicomponent reactions, amination, and annulation processes that contribute to the biological activity of these compounds .
Safety and Hazards
Zukünftige Richtungen
Piperidine derivatives, such as “(1-Cyclobutylpiperidin-4-yl)methanol”, play a significant role in the pharmaceutical industry. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . Future research may focus on exploring the biological activities of these compounds and their potential applications in drug design .
Eigenschaften
IUPAC Name |
(1-cyclobutylpiperidin-4-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO/c12-8-9-4-6-11(7-5-9)10-2-1-3-10/h9-10,12H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXAHTKBCPSVRPF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCC(CC2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Cyclobutylpiperidin-4-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





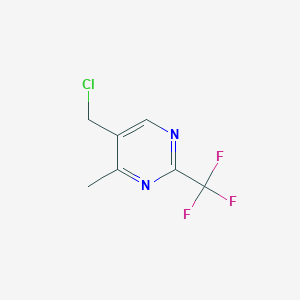
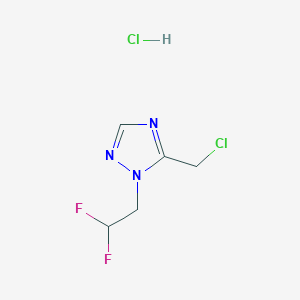


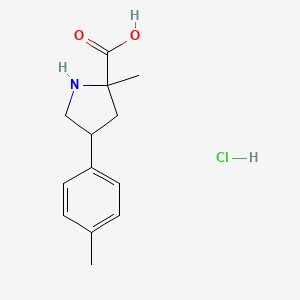

![2-[2-(2-Nitrophenyl)ethyl]benzoic acid](/img/structure/B1433653.png)
![oxalic acid; {1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1433654.png)
